molecular formula C8H8ClN3S B13258686 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13258686
M. Wt: 213.69 g/mol
InChI Key: LLXJZDQEWWLMBP-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a 5-chlorothiophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 5-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
  • 3-(5-Fluorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
  • 3-(5-Methylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl-substituted analogs, which may have different chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

5-(5-chlorothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8ClN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3

InChI Key

LLXJZDQEWWLMBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CSC(=C2)Cl)N

Origin of Product

United States

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